molecular formula C14H20FN5O2 B6765551 N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide

N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide

Cat. No.: B6765551
M. Wt: 309.34 g/mol
InChI Key: ZXGZIMWVVBWBRW-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a piperidine ring, and an azetidine ring

Properties

IUPAC Name

N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN5O2/c1-9-6-12(18(2)17-9)20-5-3-4-11(13(20)21)16-14(22)19-7-10(15)8-19/h6,10-11H,3-5,7-8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZIMWVVBWBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCCC(C2=O)NC(=O)N3CC(C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring is often formed via a cyclization reaction involving a suitable precursor, such as a 1,5-diketone, in the presence of a reducing agent like sodium borohydride.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a β-amino alcohol and a halogenated compound under basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, piperidine, and azetidine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under suitable conditions, such as using sodium azide in DMF (dimethylformamide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may interact with active sites of enzymes, inhibiting their activity, while the piperidine and azetidine rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-chloroazetidine-1-carboxamide
  • N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-bromoazetidine-1-carboxamide
  • N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-iodoazetidine-1-carboxamide

Uniqueness

The presence of the fluorine atom in N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-fluoroazetidine-1-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding interactions with biological targets, compared to its chloro, bromo, and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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